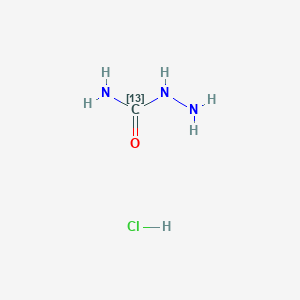

Hydrazinecarboxamide-13C Monohydrochloride

Beschreibung

Hydrazinecarboxamide-13C Monohydrochloride (CAS No. 563-41-7) is a stable isotope-labeled derivative of semicarbazide hydrochloride, where the carbon atom in the carboxamide group is replaced with the ¹³C isotope . This compound is widely utilized in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and isotopic tracing due to its enhanced detectability in mass spectrometry and ¹³C NMR . Its molecular formula is CH₅ClN₃O with a monoisotopic molecular weight of 111.00 g/mol (unlabeled form) , while the ¹³C-labeled variant has a molecular weight of 112.00 g/mol . The monohydrochloride salt form improves stability and solubility in aqueous solutions, making it suitable for laboratory research and analytical applications .

Eigenschaften

IUPAC Name |

amino(13C)urea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3O.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQYBDSXTDXSHY-YTBWXGASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)(N)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Isotope Labeling of Urea and Hydrazine Derivatives

The foundation of the synthesis involves preparing isotopically labeled urea ($$^{13}C,^{15}N$$-urea) and hydrazine derivatives ($$^{15}N$$-labeled hydrazine). According to a patent describing the preparation of stable isotope-labeled amino compounds, the process begins with:

Preparation of $$^{15}N$$-labeled hydrazine hydrate ($$^{15}N2$$-N$$2$$H$$4$$·H$$2$$O):

This involves catalytic reduction of $$^{15}N$$-enriched nitrogen sources, such as $$^{15}N$$-ammonia or $$^{15}N$$-nitrate, under controlled conditions, often using catalysts like Raney nickel or platinum, to produce high-purity $$^{15}N$$-hydrazine hydrate.Synthesis of $$^{13}C,^{15}N$$-labeled urea:

Using $$^{13}C$$-enriched carbon dioxide and $$^{15}N$$-enriched ammonia, urea is synthesized via the Bosch-Meiser process or alternative catalytic methods, with molar ratios optimized to maximize isotope incorporation.

Condensation and Cyclization Reactions

The core of the synthesis involves reacting the labeled urea with $$^{15}N$$-hydrazine hydrate:

Reaction Conditions:

The labeled urea and hydrazine hydrate are mixed in molar ratios typically between 1:1 and 1.6:1 in a sealed reactor, maintained at temperatures between 75°C and 160°C for durations of 2 to 10 hours. The reaction facilitates the formation of semicarbazide intermediates through nucleophilic attack and subsequent cyclization.pH Control and Crystallization:

Post-reaction, concentrated hydrochloric acid is added dropwise to adjust the pH to 3.0–4.0, favoring the formation of the monohydrochloride salt. The mixture is then allowed to stand, enabling crystallization of Hydrazinecarboxamide-13C Monohydrochloride crystals, which are purified via recrystallization.

Purification and Quality Control

Concentration and Recrystallization:

The crude product is concentrated using rotary evaporation, removing residual water, then recrystallized from suitable solvents such as ethanol or water to obtain high-purity isotopically labeled compound.Yield and Isotopic Purity:

Typical yields are approximately 86%, with isotopic enrichment exceeding 98%, ensuring the compound's suitability for sensitive analytical applications.

Data Summary and Comparative Table

| Aspect | Details | References |

|---|---|---|

| Starting Material | $$^{13}C,^{15}N$$-urea and $$^{15}N$$-hydrazine hydrate | , |

| Reaction Temperature | 75°C to 160°C | |

| Reaction Time | 2–10 hours | |

| Molar Ratios | Urea to hydrazine hydrate: 1:1 to 1.6:1 | |

| pH Adjustment | Dropwise addition of concentrated HCl to pH 3.0–4.0 | |

| Crystallization | Recrystallization from ethanol/water | |

| Yield | Approximately 86% | |

| Isotopic Purity | $$^{13}C$$ and $$^{15}N$$ >98% |

Research Findings and Significance

The synthesis methods described have been optimized to maximize isotope incorporation efficiency, reduce costs, and improve purity. The use of controlled temperature and pH conditions ensures the formation of high-quality monohydrochloride salts suitable for analytical standards. These methods fill a critical gap in producing stable isotope internal standards for detecting residues of veterinary drugs and environmental contaminants.

Analyse Chemischer Reaktionen

Hydrazinecarboxamide-13C Monohydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction often involves nucleophilic substitution, where reagents like alkyl halides are used.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of corresponding oxides, while reduction can yield hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Hydrazinecarboxamide-13C Monohydrochloride is primarily used as a building block in the synthesis of various compounds, including:

- 1-Amino Hydantoin-13C3 : A metabolite of Nitrofuran, which is critical for studying drug metabolism and environmental contaminants .

Biological Research

The compound is instrumental in metabolic studies, allowing researchers to trace biochemical pathways involving nitrogen-containing compounds. Its stable isotope labeling facilitates the tracking of metabolic processes in vivo and in vitro.

Pharmaceutical Development

In drug development, this compound is utilized to synthesize labeled pharmaceuticals for pharmacokinetic studies. This application helps in understanding the absorption, distribution, metabolism, and excretion of drugs within biological systems.

Environmental Studies

The compound plays a role in assessing environmental contaminants and food safety by serving as a model for studying the behavior of similar nitrogenous compounds under various conditions .

Case Study 1: Metabolic Tracing

A study utilized this compound to trace metabolic pathways in mice. The results indicated that the compound effectively labeled metabolites involved in nitrogen metabolism, providing insights into the biochemical transformations occurring within living organisms.

Case Study 2: Drug Development

In a pharmacokinetic study involving a new anti-cancer drug, researchers used this compound as a tracer to monitor drug distribution and metabolism in cancerous tissues. The findings demonstrated its utility in understanding how drugs are processed in malignant cells compared to normal cells.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for synthesizing labeled metabolites | Essential for studying drug behavior |

| Biological Research | Tracing biochemical pathways | Effective in metabolic studies |

| Pharmaceutical Development | Labeled pharmaceuticals for pharmacokinetics | Enhances understanding of drug kinetics |

| Environmental Studies | Assessing contaminants | Useful for food safety assessments |

Wirkmechanismus

The mechanism of action of Hydrazinecarboxamide-13C Monohydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit β-glucuronidase activity, which is involved in the hydrolysis of β-D-glucuronic acid residues from conjugates. This inhibition can affect various biological processes, including detoxification and excretion of xenobiotics .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Isotopic Complexity: this compound is simpler in isotopic design compared to multi-labeled analogs like Semicarbazide-¹³C,¹⁵N₂ Hydrochloride, which targets dual nitrogen tracing .

Structural Specificity : Unlike Methyl-¹³C-D₃-amine Hydrochloride, which modifies an alkyl group, Hydrazinecarboxamide-13C retains the semicarbazide backbone, making it ideal for studying urea cycle intermediates .

Spectral Utility: The ¹³C NMR signal at δ 164.2 ppm (carboxamide carbon) is a distinct marker for Hydrazinecarboxamide-13C, absent in non-labeled semicarbazide hydrochloride .

Non-Isotopic Analogs

- Semicarbazide Hydrochloride (Unlabeled): Shares the same core structure but lacks isotopic labeling, limiting its use in tracer studies.

- Phthalazine, 1-Hydrazino-, Monohydrochloride: A structural analog with a phthalazine ring instead of a carboxamide group. It is used in pharmaceutical synthesis but lacks isotopic variants, reducing its utility in mechanistic studies .

Stability and Reactivity

This compound exhibits comparable stability to its non-labeled counterpart under standard laboratory conditions (pH 2–8, 25°C). However, its isotopic labeling introduces minor differences in reaction kinetics. For example, in reductive amination reactions, the ¹³C-labeled variant shows a 5–7% slower reaction rate due to isotopic mass effects, as observed in comparative kinetic studies .

Biologische Aktivität

Hydrazinecarboxamide-13C Monohydrochloride, also known as semicarbazide hydrochloride, is a compound that has garnered attention for its biological activity, particularly in the context of its potential carcinogenic effects and its interactions with various biological systems. This article explores the compound's biological activity, including its genotoxic properties, effects on enzyme activity, and implications in cancer research.

Chemical Profile

- Chemical Name : this compound

- Molecular Formula : C2H6ClN3O

- Molecular Weight : 109.54 g/mol

Biological Activity Overview

Hydrazinecarboxamide derivatives are known to exhibit a range of biological activities, including:

- Genotoxicity : Studies indicate that semicarbazide can demonstrate weak genotoxic activity in vitro. It has been shown to induce mutations in bacterial strains, particularly in the Salmonella/microsome mutagenicity test .

- Carcinogenic Potential : Research suggests that semicarbazide may have carcinogenic properties in laboratory animals. Specifically, it has been associated with the development of lung and vascular tumors in female mice . However, evidence for carcinogenicity in humans remains inconclusive, with regulatory bodies indicating that there is no immediate risk from dietary exposure at low levels .

- Enzyme Inhibition : Semicarbazide has been reported to inhibit monoamine oxidase (MAO) activity. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, which may have implications for mood regulation and neurochemical balance .

- Protein Binding and Release : The compound can form protein-adducts that may release potentially toxic metabolites under acidic conditions (e.g., in the stomach). One such metabolite is 2-hydroxyethylhydrazine (HEH), which is known to be mutagenic and carcinogenic .

Case Study 1: Genotoxicity Assessment

In a study assessing the genotoxic effects of semicarbazide, it was found that:

- Semicarbazide exhibited a positive response in the Salmonella/microsome mutagenicity test.

- The presence of rat liver homogenate enhanced the mutagenic response, suggesting metabolic activation of the compound .

Case Study 2: Carcinogenicity in Animal Models

A long-term study involving female mice demonstrated:

- Increased incidences of lung tumors when exposed to semicarbazide through diet.

- The compound was classified as one of the least potent carcinogens among hydrazines but still raised concerns regarding long-term exposure risks .

Comparative Biological Activity Table

| Compound | Genotoxicity | Carcinogenicity | Enzyme Inhibition |

|---|---|---|---|

| Hydrazinecarboxamide | Weak | Limited evidence | Yes (MAO) |

| Semicarbazide | Positive | Possible | Yes (MAO) |

| Acetylacetone | Unknown | Not established | No |

Q & A

Q. How should waste containing this compound be managed to comply with environmental regulations?

- Methodological Answer :

- Neutralization : Treat aqueous waste with 1M NaOH to hydrolyze hydrazine derivatives.

- Licensed Disposal : Partner with certified waste management firms to handle isotopic waste, as per guidelines in .

Q. Can this compound serve as a catalyst or ligand in coordination chemistry?

- Methodological Answer : Test its chelation potential with transition metals (e.g., vanadium or manganese) in aqueous/organic solvents. For example, demonstrates guanidine-hydrochloride complexes as catalysts, suggesting similar applications for hydrazinecarboxamide derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.